4-Chloro-3-methylbenzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methylbenzo[d]isoxazole is a heterocyclic compound with the molecular formula C8H6ClNO. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylbenzo[d]isoxazole typically involves the cyclization of appropriate precursorsThe reaction mixture is then refluxed for several hours, and the product is isolated through extraction and distillation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of eco-friendly and cost-effective methods is a focus of ongoing research .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methylbenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: Isoxazole rings are known to participate in cycloaddition reactions, forming complex structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazoles, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
4-Chloro-3-methylbenzo[d]isoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential analgesic, anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylbenzo[d]isoxazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The compound’s effects are mediated through specific pathways, which can vary based on its structural modifications and the biological context .
Comparison with Similar Compounds
3-Methylisoxazole: Lacks the chlorine substituent, resulting in different chemical properties and reactivity.
4-Chloroisoxazole: Lacks the methyl group, affecting its biological activity and applications.
5-Methylisoxazole: The methyl group is positioned differently, leading to variations in its chemical behavior
Uniqueness: 4-Chloro-3-methylbenzo[d]isoxazole is unique due to the presence of both chlorine and methyl substituents on the isoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H6ClNO |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
4-chloro-3-methyl-1,2-benzoxazole |
InChI |
InChI=1S/C8H6ClNO/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3 |
InChI Key |
RKEPYRSRDOBAJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.